3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione is a fluorinated organic compound that features a thiazolidine ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,2,2-trifluoroethylamine with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar trifluoroethyl group.
2,2,2-Trifluoroethyl methacrylate: A monomer used in polymer synthesis.
Tris(2,2,2-trifluoroethyl) borate: A reagent used in organic synthesis.
Uniqueness
3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazolidine ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H4F3NO2S |
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Molecular Weight |
199.15 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H4F3NO2S/c6-5(7,8)2-9-3(10)1-12-4(9)11/h1-2H2 |
InChI Key |
ROBNKCHOOIZDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(F)(F)F |
Origin of Product |
United States |
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